molecular formula C23H25N3O4S B4107783 N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4107783
M. Wt: 439.5 g/mol
InChI Key: HRFCHFCONBQLKV-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the coupling of the isoxazole derivative with the sulfonyl azepane derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The isoxazole ring and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-21(22(25-30-17)18-9-5-4-6-10-18)23(27)24-19-11-13-20(14-12-19)31(28,29)26-15-7-2-3-8-16-26/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFCHFCONBQLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
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N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
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N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
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N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
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N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE

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